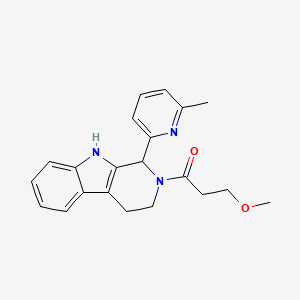![molecular formula C19H31N3O3S B6077418 1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as PPOP and has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
PPOP acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It also has affinity for the sigma-1 receptor and the alpha-2 adrenergic receptor. PPOP's mechanism of action is thought to be similar to that of other atypical antipsychotic drugs, which work by modulating the activity of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
PPOP has been shown to increase dopamine and serotonin neurotransmission in the brain. It has also been found to increase the release of acetylcholine and norepinephrine. PPOP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPOP in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and may have fewer side effects than other antipsychotic drugs. However, one limitation is the limited availability of PPOP and its relatively low yield during synthesis.
Direcciones Futuras
There are several future directions for research on PPOP. One area of interest is its potential use in treating drug addiction. PPOP has been shown to reduce drug-seeking behavior in rats, and further studies could explore its potential as a treatment for addiction in humans. Another area of research is the development of more efficient synthesis methods for PPOP. This could increase the availability of the compound for further research. Finally, further studies could investigate the potential use of PPOP as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, PPOP is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist, and has shown promising results in preclinical studies as an antipsychotic, antidepressant, and anxiolytic agent. Further research is needed to explore its potential use in treating drug addiction and as a neuroprotective agent.
Métodos De Síntesis
The synthesis of PPOP involves the reaction of 4-methoxyphenylpiperazine with 1-(propylsulfonyl)-3-piperidinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
PPOP has shown potential therapeutic applications in various areas of research. It has been studied for its antipsychotic, antidepressant, and anxiolytic effects. PPOP has also been investigated for its potential use in treating drug addiction and as a neuroprotective agent.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-(1-propylsulfonylpiperidin-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-3-15-26(23,24)22-10-4-5-18(16-22)21-13-11-20(12-14-21)17-6-8-19(25-2)9-7-17/h6-9,18H,3-5,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCNIBBNSYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(1-propylsulfonylpiperidin-3-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)
![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![2-(allylthio)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6077392.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6077431.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6077440.png)